molecular formula C10H12FNO4S B2555580 4-(2-Methylpropanamido)phenyl sulfurofluoridate CAS No. 2411253-77-3

4-(2-Methylpropanamido)phenyl sulfurofluoridate

Cat. No.: B2555580
CAS No.: 2411253-77-3
M. Wt: 261.27
InChI Key: JFCQDUXDNZUCLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methylpropanamido)phenyl sulfurofluoridate is an organic compound that belongs to the class of sulfurofluoridates. This compound is characterized by the presence of a sulfurofluoridate group attached to a phenyl ring, which is further substituted with a 2-methylpropanamido group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpropanamido)phenyl sulfurofluoridate typically involves the reaction of 4-aminophenyl sulfurofluoridate with 2-methylpropanoic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve a continuous flow synthesis approach, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpropanamido)phenyl sulfurofluoridate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted phenyl sulfurofluoridates.

    Oxidation Reactions: Formation of sulfonate derivatives.

    Reduction Reactions: Formation of reduced amido derivatives.

Scientific Research Applications

4-(2-Methylpropanamido)phenyl sulfurofluoridate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(2-Methylpropanamido)phenyl sulfurofluoridate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfurofluoridate group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The amido group may also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    4-(Methylamino)phenyl sulfurofluoridate: Similar structure but with a methylamino group instead of a 2-methylpropanamido group.

    2-Cyanophenyl sulfofluoridate: Contains a cyano group instead of a 2-methylpropanamido group.

    2-Formylphenyl sulfofluoridate: Contains a formyl group instead of a 2-methylpropanamido group

Uniqueness

4-(2-Methylpropanamido)phenyl sulfurofluoridate is unique due to the presence of the 2-methylpropanamido group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable for various applications in research and industry .

Properties

IUPAC Name

1-fluorosulfonyloxy-4-(2-methylpropanoylamino)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO4S/c1-7(2)10(13)12-8-3-5-9(6-4-8)16-17(11,14)15/h3-7H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCQDUXDNZUCLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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